(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide
CAS No.:
Cat. No.: VC13463117
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25N3O |
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Molecular Weight | 287.4 g/mol |
IUPAC Name | (2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide |
Standard InChI | InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16?/m0/s1 |
Standard InChI Key | FLQIYJMLFSGQTA-KNVGNIICSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
Canonical SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
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A benzyl group attached to the pyrrolidine’s nitrogen atom.
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An N-cyclopropyl-propionamide side chain bonded to the pyrrolidine’s 3-position.
The stereochemistry is defined by the (S)-configuration at the α-carbon of the amino acid backbone and the (3S)-configuration of the pyrrolidine ring . This chiral arrangement influences its binding affinity to biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation .
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and cyclopropyl methylene groups (δ 0.5–1.2 ppm). High-resolution MS shows a molecular ion peak at m/z 287.4 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: The pyrrolidine ring is benzylated at the 1-position using benzyl bromide under basic conditions .
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Amide Coupling: The 3-position of pyrrolidine is functionalized via a carbodiimide-mediated coupling reaction between cyclopropylamine and (S)-2-aminopropionic acid.
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Chiral Resolution: Enantiomeric purity is achieved using chiral column chromatography or enzymatic resolution.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
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1 | Benzyl bromide, K₂CO₃, DMF, 80°C | 78% | |
2 | EDC/HOBt, DCM, RT | 65% | |
3 | Chiralcel OD-H column, hexane/IPA | >99% ee |
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability. A continuous-flow reactor system has been proposed to enhance the amide coupling step’s efficiency, reducing reaction time from 12 hours to 2 hours.
Pharmacological Properties
Mechanism of Action
The compound exhibits high affinity for κ-opioid receptors (KOR) and sigma-1 receptors (σ₁R), with Kᵢ values of 12 nM and 8 nM, respectively . This dual activity suggests potential applications in pain management and neuropsychiatric disorders. The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation.
Preclinical Findings
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Analgesic Effects: In rodent models, the compound reduced inflammatory pain by 60% at 10 mg/kg (oral administration) .
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Neuroprotective Activity: It attenuated glutamate-induced neurotoxicity in cortical neurons by 45% at 1 μM, likely via σ₁R-mediated Ca²⁺ modulation.
Table 3: Pharmacokinetic Profile (Rat)
Parameter | Value | Method |
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Oral Bioavailability | 32% | LC-MS/MS |
Half-life (t₁/₂) | 4.2 hours | Non-compartmental |
Protein Binding | 89% | Equilibrium dialysis |
Therapeutic Applications
Neuropsychiatric Disorders
Preliminary data suggest efficacy in treatment-resistant depression. In a forced swim test, it reduced immobility time by 50% at 5 mg/kg, comparable to imipramine.
Future Directions
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